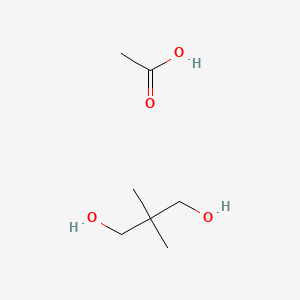
Acetic acid;2,2-dimethylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol through either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods: The industrial production of neopentyl glycol involves the same synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reactions with carboxylic acids and inorganic acids are common.
Major Products:
Esters: Formed by reaction with carboxylic acids.
Aldehydes and Acids: Produced through oxidation reactions.
科学研究应用
Neopentyl glycol is used in various scientific research applications due to its versatility:
Chemistry: It is used in the synthesis of polyesters, cyclic carbonates, and boronic acid esters.
Biology: It serves as a protecting group for carbonyl compounds in biochemical research.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of paints, lubricants, and plasticizers.
作用机制
The mechanism of action of neopentyl glycol involves its ability to form stable cyclic derivatives, which makes it an excellent protecting group for carbonyl compounds. This stability is due to the Thorpe-Ingold effect, which favors the formation of five-membered rings. The compound’s molecular targets include carbonyl groups in organic molecules, where it forms acetals and ketals to protect these functional groups during chemical reactions .
相似化合物的比较
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolpropane: Used in the production of coatings, adhesives, and sealants.
Trimethylolethane: Similar applications in the production of resins and plasticizers.
Uniqueness: Neopentyl glycol is unique due to its high thermal stability and resistance to hydrolysis, making it particularly valuable in applications requiring durability and longevity. Its ability to form stable cyclic derivatives also sets it apart from other similar compounds .
属性
CAS 编号 |
117756-41-9 |
|---|---|
分子式 |
C7H16O4 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
acetic acid;2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
AMAIUVVQEKFSED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


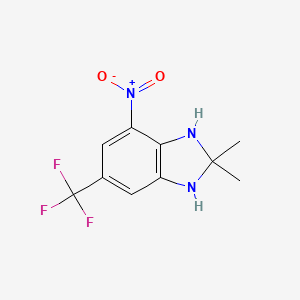
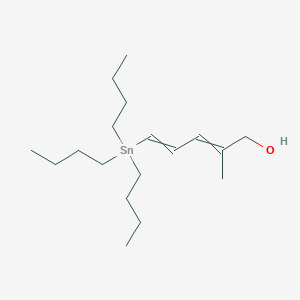
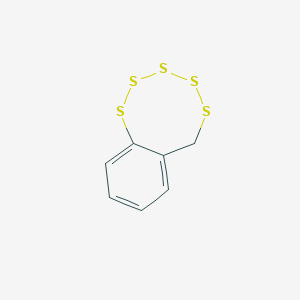

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
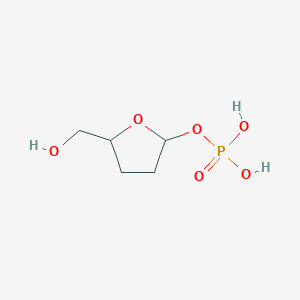
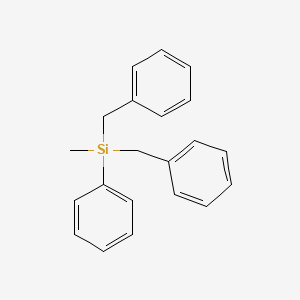
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
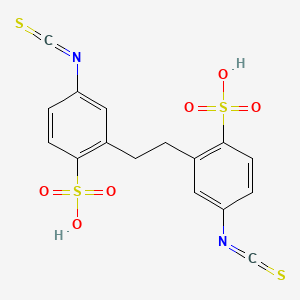
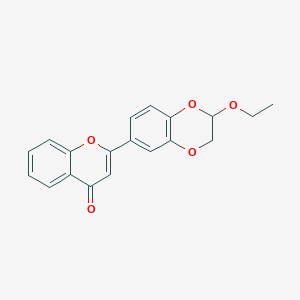
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
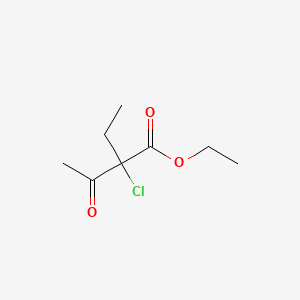
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
